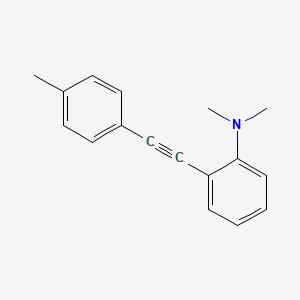

N,N-Dimethyl-2-(p-tolylethynyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17N |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N,N-dimethyl-2-[2-(4-methylphenyl)ethynyl]aniline |

InChI |

InChI=1S/C17H17N/c1-14-8-10-15(11-9-14)12-13-16-6-4-5-7-17(16)18(2)3/h4-11H,1-3H3 |

InChI Key |

NDDYEPLQRGHIGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=CC=CC=C2N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N,n Dimethyl 2 P Tolylethynyl Aniline

Strategies for the Construction of the 2-Ethynylaniline Core

The central challenge in the synthesis of N,N-Dimethyl-2-(p-tolylethynyl)aniline lies in the efficient construction of the bond between the aniline (B41778) ring and the p-tolylacetylene unit at the ortho position. Palladium-catalyzed cross-coupling reactions are the cornerstone of this transformation, offering reliability and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Approaches for Arylethynylanilines

The Sonogashira coupling is a preeminent method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The synthesis of the 2-(p-tolylethynyl)aniline (B1601917) core, a direct precursor to the target molecule, is efficiently achieved by coupling a 2-haloaniline (e.g., 2-iodoaniline (B362364) or 2-bromoaniline) with 4-ethynyltoluene (B1208493) (p-tolylacetylene).

The general reaction scheme is as follows:

Scheme 1: Sonogashira coupling for the synthesis of 2-(p-tolylethynyl)aniline.

The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. libretexts.org Consequently, 2-iodoaniline is a common starting material, often providing higher yields and requiring milder reaction conditions compared to its bromo- or chloro-analogs. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), are effective for this transformation. libretexts.org The copper(I) salt, typically copper(I) iodide (CuI), facilitates the reaction by forming a copper acetylide intermediate. wikipedia.org The amine base, often triethylamine (B128534) or diethylamine, serves to neutralize the hydrogen halide byproduct and can also act as the solvent. wikipedia.org

Below is a table summarizing typical reaction conditions for the Sonogashira coupling to produce arylethynylanilines.

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Iodoaniline | p-Tolylacetylene | Pd(PPh₃)₄ (2-5) | CuI (5-10) | Triethylamine | THF/Triethylamine | RT - 60 | ~85-95 |

| 2-Bromoaniline | p-Tolylacetylene | PdCl₂(PPh₃)₂ (3-5) | CuI (5-10) | Diisopropylamine | Toluene | 80 - 100 | ~70-85 |

| 2-Iodoaniline | Phenylacetylene | Pd(OAc)₂ (2) / SPhos (4) | - | K₂CO₃ | Dioxane | 100 | ~90 |

| 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | ~85 |

This table presents representative data compiled from various sources. Actual yields may vary depending on the specific reaction conditions and substrate scale. nih.gov

Direct Alkynylation Routes to Ortho-Substituted Anilines

While palladium-catalyzed cross-coupling reactions are the most established methods, research into direct C-H alkynylation of anilines is an emerging field. These methods offer the advantage of avoiding the pre-functionalization of the aniline ring with a halogen, thus providing a more atom-economical route. However, achieving ortho-selectivity in the direct alkynylation of anilines remains a significant challenge due to the directing effects of the amino group, which typically favors para-substitution.

Some strategies involve the use of directing groups to force the alkynylation to the ortho position. These methods often require additional synthetic steps for the installation and removal of the directing group, which can offset the benefits of the direct C-H functionalization approach. As of now, direct ortho-alkynylation of simple anilines without a directing group to produce precursors for N,N-Dimethyl-2-(p-tolylethynyl)aniline is not a commonly employed synthetic strategy due to these selectivity issues.

N-Methylation and Derivatization Routes to N,N-Dimethyl-2-(p-tolylethynyl)aniline

Once the 2-(p-tolylethynyl)aniline core is synthesized, the final step is the introduction of the two methyl groups onto the nitrogen atom. This can be achieved through various N-alkylation methods. The choice of method can depend on factors such as the scale of the reaction, the availability and toxicity of reagents, and the desired selectivity.

Selective Alkylation of Amino Groups

The direct methylation of the primary amino group of 2-(p-tolylethynyl)aniline to the corresponding tertiary amine can be accomplished using several established protocols.

One of the most classic and widely used methods is the Eschweiler-Clarke reaction . wikipedia.orgsynarchive.com This reaction involves the reductive amination of the primary amine with an excess of formaldehyde (B43269) and formic acid. wikipedia.orgnrochemistry.com The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid to yield the methylated amine. wikipedia.org The process repeats to afford the tertiary amine. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium (B1175870) salts, as the tertiary amine cannot form an iminium ion under the reaction conditions. wikipedia.org

Scheme 2: Eschweiler-Clarke reaction for the synthesis of N,N-Dimethyl-2-(p-tolylethynyl)aniline.

Another common and often "greener" methylating agent is dimethyl carbonate (DMC) . daneshyari.com DMC is a non-toxic and environmentally benign reagent. daneshyari.com The N,N-dimethylation of anilines using DMC can be achieved, often at elevated temperatures and pressures, and sometimes in the presence of a catalyst such as an onium salt or a zeolite. daneshyari.comresearchgate.net The selectivity towards mono- or di-methylation can often be controlled by tuning the reaction conditions. nih.gov

The table below provides a summary of conditions for the N,N-dimethylation of anilines.

| Starting Material | Methylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) |

| 2-(p-Tolylethynyl)aniline | Formaldehyde/Formic Acid | - | Water (or neat) | 80-100 | ~80-95 |

| Aniline | Dimethyl Carbonate | Tetrabutylammonium Bromide | Neat | 170 | ~99 |

| Aniline | Formaldehyde | - | Acetonitrile | 130 | ~74 |

This table presents representative data compiled from various sources. Actual yields may vary depending on the specific reaction conditions and substrate. nrochemistry.comdaneshyari.comorganic-chemistry.org

Post-Coupling N-Functionalization Strategies

The synthetic strategy for N,N-Dimethyl-2-(p-tolylethynyl)aniline can be designed in two primary ways: either by performing the Sonogashira coupling on a pre-functionalized N,N-dimethyl-2-haloaniline or by functionalizing the amino group after the cross-coupling reaction. The latter approach, post-coupling N-functionalization, is often preferred as it avoids potential complications of the N,N-dimethyl group interfering with the palladium catalyst during the Sonogashira reaction.

This strategy involves first synthesizing 2-(p-tolylethynyl)aniline as described in section 2.1.1, followed by one of the N-methylation methods detailed in section 2.2.1. This modular approach allows for greater flexibility in the synthesis of analogues, as a common intermediate (2-ethynylaniline derivative) can be used to generate a library of compounds with different N-substituents.

Green Chemistry and Sustainable Synthetic Approaches for N,N-Dimethyl-2-(p-tolylethynyl)aniline Analogues

In recent years, the principles of green chemistry have become increasingly important in organic synthesis. For the synthesis of N,N-Dimethyl-2-(p-tolylethynyl)aniline and its analogues, several sustainable approaches can be considered to minimize environmental impact.

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. nih.gov Sonication can enhance mass transfer and create localized high temperatures and pressures, leading to faster reaction rates. nih.gov Ultrasound has been successfully applied to various organic transformations, including N-alkylation reactions, and could potentially be used to facilitate the N,N-dimethylation step in the synthesis of the target molecule under milder conditions. nih.gov

Furthermore, the choice of solvents and catalysts plays a crucial role in the sustainability of a synthetic route. The use of water as a solvent for the Sonogashira reaction, where feasible, represents a significant improvement in terms of environmental impact. rsc.org The development of highly active and recyclable catalysts is also a key area of research to minimize waste and the use of precious metals. For the N-methylation step, employing dimethyl carbonate as a green methylating agent is a more sustainable alternative to traditional, more toxic reagents. daneshyari.com

| Green Chemistry Approach | Reaction Step | Potential Advantages |

| Microwave Irradiation | Sonogashira Coupling | Reduced reaction times, higher yields, potential for using less reactive halides. organic-chemistry.orgnih.gov |

| Ultrasound Irradiation | N,N-Dimethylation | Milder reaction conditions, shorter reaction times, enhanced reaction rates. nih.gov |

| Use of Greener Solvents | Sonogashira Coupling | Reduced environmental impact by using water or other benign solvents. rsc.org |

| Use of Greener Reagents | N,N-Dimethylation | Replacement of toxic methylating agents with dimethyl carbonate. daneshyari.com |

Reactivity and Transformational Chemistry of N,n Dimethyl 2 P Tolylethynyl Aniline

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic positioning of the dimethylamino and p-tolylethynyl groups on the aniline (B41778) ring facilitates a variety of intramolecular cyclization reactions, providing pathways to valuable fused heterocyclic systems. These transformations are often catalyzed by transition metals, which activate the alkyne moiety towards nucleophilic attack by the aniline nitrogen.

Palladium-Catalyzed Intramolecular Cyclizations

Palladium catalysts are extensively utilized in organic synthesis to mediate the formation of carbon-nitrogen bonds. In the context of N,N-Dimethyl-2-(p-tolylethynyl)aniline and related structures, palladium catalysis enables intramolecular cyclizations that lead to the formation of nitrogen-containing heterocycles. These reactions often proceed through a key aminopalladation step. nih.govfigshare.com

Aminopalladation is a fundamental step in many palladium-catalyzed cascade reactions. nih.govfigshare.com This process involves the intramolecular nucleophilic attack of the nitrogen atom of the amino group onto the palladium-activated alkyne. This step forms a new carbon-nitrogen bond and a vinylpalladium intermediate. This intermediate can then participate in subsequent reactions within a catalytic cycle, leading to the formation of complex polycyclic structures. nih.govfigshare.com The efficiency and outcome of these cascade reactions can be influenced by the choice of ligands on the palladium catalyst. mit.edu For instance, heating an o-alkynylaniline derivative with an alkene in the presence of a palladium catalyst can yield dehydrotryptophan derivatives through a cascade of aminocyclization and Heck-type coupling. acs.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Aminopalladation Cascade Reactions

| Reactant System | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|

| N-substituted 2-allylaniline (B3051291) and aryl bromide | Palladium catalyst, NaOtBu | 2-benzylindoline | nih.gov |

| o-alkynylaniline and methyl α-aminoacrylate | PdCl2, KI, DMF, air | Dehydrotryptophan derivatives | acs.orgnih.gov |

| N,2-diallylaniline derivatives | Palladium catalyst | Tricyclic nitrogen heterocycles | nih.govfigshare.com |

The intramolecular cyclization of o-alkynylanilines, such as N,N-Dimethyl-2-(p-tolylethynyl)aniline, is a powerful strategy for the synthesis of indole (B1671886) and carbazole (B46965) frameworks. organic-chemistry.org Palladium-catalyzed reactions, in particular, offer efficient routes to these important heterocyclic cores. The nature of the starting material and the reaction conditions, including the choice of palladium catalyst and ligands, can direct the reaction towards the formation of either indoles or more extended carbazole systems. mit.edu While many methods exist for carbazole synthesis, those that construct the carbazole skeleton from readily available indoles are advantageous. beilstein-archives.org The Diels-Alder reaction of 2-vinylindoles or 3-vinylindoles with various dienophiles has emerged as a significant strategy for synthesizing carbazole derivatives. beilstein-archives.org Additionally, N-arylated carbazoles can be synthesized directly via a palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines. beilstein-journals.org

Gold-Catalyzed Cyclization Pathways

Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack. In the case of 2-alkynyl-N-propargylanilines, gold catalysis facilitates a step-economic construction of three-dimensional indolines. nih.gov The reaction mechanism involves an initial Au(I)-induced cyclization to form an indole intermediate. nih.gov This is followed by a series of transformations, including a 1,3-propargyl migration, to generate an allene (B1206475) species. This intermediate then undergoes a subsequent Au(I)-catalyzed conversion to the final indoline (B122111) product. nih.gov The regioselectivity of such cyclizations can often be controlled by the oxidation state of the gold catalyst and the electronic properties of the substituents on the alkyne. researchgate.net

Base-Mediated Annulation Processes

Annulation reactions are crucial for the construction of cyclic and polycyclic molecules. In the context of forming aniline derivatives, benzannulation processes provide a direct route to substituted anilines. researchgate.net For instance, N-alkylated enamines can undergo benzannulation to yield substituted anilines. researchgate.net These reactions often involve the in-situ generation of reactive intermediates that facilitate the ring-forming process.

Addition Reactions Across the Alkynyl Moiety

The carbon-carbon triple bond in the ethynyl (B1212043) group of N,N-Dimethyl-2-(p-tolylethynyl)aniline is susceptible to various addition reactions. These reactions provide a means to functionalize the alkyne and introduce new structural motifs. While specific examples for N,N-Dimethyl-2-(p-tolylethynyl)aniline are not detailed in the provided search results, the general reactivity of alkynes suggests that it can undergo reactions such as hydrogenation, halogenation, and hydrohalogenation. Furthermore, transition metal-catalyzed additions, such as hydroamination and hydroalkoxylation, are also plausible transformations.

Electrophilic and Nucleophilic Addition Mechanisms

The carbon-carbon triple bond in N,N-Dimethyl-2-(p-tolylethynyl)aniline is a key site for reactivity, particularly for electrophilic addition and intramolecular cyclization. The N,N-dimethylamino group, being a strong electron-donating group, significantly influences the reactivity of the molecule. It enhances the nucleophilicity of the aniline ring, facilitating its participation in intramolecular reactions where it acts as an internal nucleophile attacking the alkyne.

A prominent reaction for analogous N-(2-alkynyl)anilines is electrophile-induced cyclization. nih.gov In this process, an electrophile (E⁺) activates the alkyne, making it susceptible to attack by the aniline nitrogen or the aromatic ring. For 2-alkynyl aniline systems, this typically results in a 6-endo-dig cyclization to form substituted quinolines. nih.govdocumentsdelivered.comnih.gov Various electrophiles have been shown to effectively promote this transformation.

The general mechanism involves the initial attack of the alkyne's π-electrons on the electrophile, forming a vinyl cation intermediate. This intermediate is then trapped by the nucleophilic aniline ring to construct the new heterocyclic system. The high electron density of the N,N-dimethylaniline ring in the target compound is expected to make this cyclization particularly efficient compared to anilines bearing electron-withdrawing groups on the nitrogen. nih.gov

Table 1: Electrophilic Cyclization of Analogous N-(2-Alkynyl)anilines This table presents data for analogous compounds to illustrate the typical conditions and outcomes of electrophilic cyclization, as specific data for N,N-Dimethyl-2-(p-tolylethynyl)aniline is not available.

| Electrophile | Substrate Analogue | Base | Solvent | Product | Yield (%) | Reference |

| I₂ | N-(4-phenyl-2-butynyl)aniline | NaHCO₃ | CH₃CN | 3-Iodo-4-phenylquinoline | 71 | nih.gov |

| ICl | N-(4-phenyl-2-butynyl)aniline | NaHCO₃ | CH₃CN | 3-Iodo-4-phenylquinoline | 89 | nih.gov |

| Br₂ | N-(4-phenyl-2-butynyl)aniline | NaHCO₃ | CH₃CN | 3-Bromo-4-phenylquinoline | 57 | nih.gov |

| PhSeBr | N-(4-phenyl-2-butynyl)aniline | NaHCO₃ | CH₃CN | 4-Phenyl-3-(phenylselanyl)quinoline | 86 | nih.gov |

While direct nucleophilic addition to the unactivated alkyne is less common, the generation of radical species from the tertiary amine functionality can lead to subsequent intramolecular additions, although such pathways are less explored for this specific substitution pattern.

Stereoselective Transformations

The transformational chemistry of N,N-Dimethyl-2-(p-tolylethynyl)aniline and its analogues can, under specific conditions, proceed with a degree of stereoselectivity. While the electrophilic cyclizations described above generate aromatic quinoline (B57606) rings and are thus achiral, stereoselectivity becomes a critical factor in reactions that create new stereocenters.

For instance, in related cyclization reactions of unactivated anilines that form non-aromatic products like 3H-indoles, the choice of catalyst can influence the diastereoselectivity of the transformation. nih.gov This suggests that by carefully selecting chiral catalysts or reagents, it may be possible to achieve enantioselective transformations starting from prochiral derivatives of N,N-Dimethyl-2-(p-tolylethynyl)aniline. However, specific studies demonstrating stereoselective transformations on this exact compound are not prominent in the literature.

Electrophilic Aromatic Substitution on the Aniline Ring System

The aniline ring in N,N-Dimethyl-2-(p-tolylethynyl)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effect of the N,N-dimethylamino group. masterorganicchemistry.comtotal-synthesis.comfiveable.me This group is a strong ortho, para-director. In this specific molecule, one of the ortho positions is already substituted by the (p-tolylethynyl) group. Therefore, incoming electrophiles are expected to preferentially attack the remaining ortho (C6) and the para (C4) positions.

Steric hindrance from the bulky ortho-alkynyl substituent may influence the regioselectivity, potentially favoring substitution at the less hindered para position. Classical EAS reactions like halogenation, nitration, and Friedel-Crafts alkylation are expected to proceed under mild conditions.

A relevant analogue for predicting this reactivity is the halogenation of N,N-dialkylanilines. Studies have shown that treatment of N,N-dialkylaniline N-oxides with thionyl halides can lead to highly regioselective ortho-chlorination or para-bromination, demonstrating precise control over EAS outcomes. nih.gov

Table 2: Regioselective Halogenation of N,N-Dimethylaniline N-Oxide This table shows results for the halogenation of a parent N,N-dimethylaniline system to illustrate the directing effects and potential for regiocontrol.

| Reagent | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |

| Thionyl bromide (SOBr₂) | CH₂Cl₂ | -78 to 23 | 4-Bromo-N,N-dimethylaniline | 31 | nih.gov |

| Thionyl chloride (SOCl₂) | THF | -78 to 23 | 2-Chloro-N,N-dimethylaniline | 69 | nih.gov |

These findings suggest that electrophilic substitution on N,N-Dimethyl-2-(p-tolylethynyl)aniline would likely yield the 4-substituted product as a major isomer.

Oxidative Transformations and Coupling Reactions

The presence of both a tertiary amine and an aniline ring makes N,N-Dimethyl-2-(p-tolylethynyl)aniline susceptible to various oxidative processes. These reactions can lead to the formation of polymers, diamine monomers, or result in the selective modification of the amine functionality itself.

Formation of Polymeric Structures and Diamine Monomers

Aniline and its derivatives are well-known precursors for conducting polymers, most notably polyaniline (PANI), which is typically synthesized through oxidative polymerization. nih.gov The reaction generally proceeds through the formation of aniline radical cations, which then couple, most commonly in a "head-to-tail" fashion (para-coupling), to form the polymer chain. researchgate.netsemanticscholar.org

Given the structure of N,N-Dimethyl-2-(p-tolylethynyl)aniline, oxidative conditions could initiate polymerization. The coupling would likely occur at the C4 (para) position of the aniline ring, leading to a polymer with a polyaniline-type backbone, featuring bulky N,N-dimethyl and ortho-(p-tolylethynyl) substituents. These substituents would significantly impact the polymer's morphology, solubility, and electronic properties.

Furthermore, controlled oxidative coupling of anilines can be used to synthesize discrete diamine monomers. nih.gov This often involves reacting an aniline derivative with an oxidizing agent in a specific stoichiometry to favor the formation of dimers rather than long polymer chains. Such reactions could potentially convert N,N-Dimethyl-2-(p-tolylethynyl)aniline into a novel, functionalized diamine, which could then serve as a monomer for other types of polymerization, such as the synthesis of polyimides or polyamides.

Selective Oxidation of the Tertiary Amine Functionality

The tertiary amine group is itself a site for oxidation. Under controlled conditions, it is possible to selectively oxidize the nitrogen atom without affecting the aromatic ring. A common transformation is the oxidation of tertiary amines to their corresponding N-oxides. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are typically used for this purpose.

The selective N-oxidation of complex molecules containing multiple amine sites can be challenging. However, strategies have been developed to achieve high selectivity. For example, in molecules with both aliphatic tertiary amines and less basic heteroaromatic nitrogens, in situ protonation of the more basic aliphatic amine can protect it from oxidation, allowing for the selective formation of the heteroaromatic N-oxide. nih.govnih.gov

For N,N-Dimethyl-2-(p-tolylethynyl)aniline, oxidation could lead to the formation of N,N-Dimethyl-2-(p-tolylethynyl)aniline N-oxide . This transformation converts the amine into a different functional group with altered electronic properties and reactivity. As discussed previously, these N-oxides can be valuable intermediates for further functionalization of the aromatic ring. nih.gov Additionally, electrochemical oxidation of N,N-dialkylanilines can lead to reactions at the N-methyl groups, such as demethylation or the formation of dimers through coupling at the α-carbon. mdpi.com

Mechanistic Investigations of Reactions Involving N,n Dimethyl 2 P Tolylethynyl Aniline

Elucidation of Catalytic Cycle Intermediates

The transformation of N,N-Dimethyl-2-(p-tolylethynyl)aniline often involves the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, processes frequently mediated by transition metal catalysts. Understanding the intermediates in these catalytic cycles is paramount to controlling the reaction outcomes.

Palladium catalysts are central to many synthetic routes involving aniline (B41778) and alkyne moieties, such as those present in N,N-Dimethyl-2-(p-tolylethynyl)aniline. The formation of the core structure of this molecule and its derivatives often relies on palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. researchgate.net In this reaction, a Pd(0) species undergoes oxidative addition with an aryl halide. The resulting Pd(II) complex then reacts with a copper(I) acetylide (formed from the terminal alkyne), and subsequent reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst. organic-chemistry.org

Similarly, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for synthesizing various aniline derivatives. nih.gov The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this intermediate forms the C-N bond and regenerates the active Pd(0) catalyst. mit.edu The development of well-defined Pd(II) precatalysts, which often incorporate N-heterocyclic carbenes (NHCs) and aniline-derived ligands, has improved the efficiency and reliability of these transformations. nih.govorganic-chemistry.org These precatalysts are designed for easy activation to the catalytically active Pd(0) species. nih.gov

The choice of ligand coordinated to the palladium center exerts profound control over the selectivity of reaction pathways. In transformations of complex substrates with multiple reactive sites, ligands can dictate which of several possible cyclization or coupling reactions occurs. For instance, in the palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline, a precursor with structural similarities to intermediates derivable from N,N-Dimethyl-2-(p-tolylethynyl)aniline, the reaction outcome is almost exclusively controlled by the phosphine (B1218219) ligand used. mit.edu

Different ligands can steer the reaction toward the formation of 5-, 6-, or 7-membered heteroaromatic rings from a common precursor. mit.edu This selectivity is attributed to the steric and electronic properties of the ligand, which influence the geometry and reactivity of the catalytic intermediates, thereby favoring one reaction pathway over others. Control experiments have demonstrated that in many cases, no reaction occurs in the absence of a suitable ligand, underscoring their critical role in the catalytic cycle. mit.edu

Table 1: Ligand-Controlled Selectivity in Pd-Catalyzed Heterocyclization This table is illustrative of the principle of ligand control, based on findings from analogous systems.

| Ligand | Product Type | Ring Size |

| DavePhos (L2) | Dibenzazepine | 7-membered |

| TrixiePhos (L3) | 1-Vinylcarbazole | 6-membered |

| Ligand L4 | 9-Methylacridine | 6-membered |

Source: Adapted from research on Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline. mit.edu

Influence of Solvent Polarity and Reaction Conditions on Pathway Selectivity

The reaction environment, particularly the solvent, plays a crucial role in determining which reaction pathway is favored. Solvent polarity can affect the stability of reactants, transition states, and products, thereby altering both the kinetics and thermodynamics of a reaction. researchgate.net For reactions involving charge-transfer intermediates, polar solvents can stabilize these species, potentially lowering the activation energy for a specific pathway. Studies on model organic chromophores like p-nitroaniline show that polar solvents like water can induce a significant solvatochromic shift, indicating strong solute-solvent interactions that stabilize certain electronic states. researchgate.net

In competitive reaction pathways, changing the solvent can tip the balance in favor of one product over another. Thermodynamic calculations in different solvents have shown that the relative Gibbs free energy (G) of products and transition states can vary significantly, leading to a shift in the major product formed. researchgate.net For example, in one studied reaction, product P2 was favored in the gas phase, while product P3 became the favorable product in solution. researchgate.net

Regioselectivity and Stereochemical Control in N,N-Dimethyl-2-(p-tolylethynyl)aniline Transformations

Controlling regioselectivity—the preferential reaction at one site over others—is a key challenge in the functionalization of aromatic compounds. For aniline derivatives, C-H functionalization reactions often target the position para to the activating amino group. Recent developments have shown that a combination of a palladium catalyst and a specific S,O-ligand can achieve highly para-selective C-H alkynylation of aniline derivatives. nih.gov This method proceeds under mild conditions and demonstrates excellent regioselectivity, providing the para-alkynylated products in synthetically useful yields. nih.gov The directing effect is achieved without the need for a pre-installed directing group on the aniline. nih.gov

Similarly, para-selective C-H olefination of N,N-dimethylaniline has been achieved with high selectivity using a Pd/S,O-ligand catalytic system. nih.gov In the absence of the specific S,O-ligand, the reaction yields a mixture of ortho, meta, and para isomers, highlighting the ligand's essential role in controlling the site of reaction. nih.gov

Table 2: Effect of Ligand on Regioselectivity of C-H Olefination of N,N-Dimethylaniline

| Catalyst System | Reaction Conditions | Isomer Ratio (o:m:p) | para-Selectivity |

| Pd/S,O-ligand | DCE, 40 °C | Not specified, single isomer | > 19:1 (p:o) |

| Pd(OAc)₂ (no ligand) | DCE, 40 °C | 1:1:16 | Low |

Source: Adapted from research on para-selective C–H olefination of aniline derivatives. nih.gov

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 2 P Tolylethynyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. For a complex structure like N,N-Dimethyl-2-(p-tolylethynyl)aniline, one-dimensional (¹H and ¹³C) NMR spectra provide initial information, but multi-dimensional techniques are essential for complete and unambiguous assignment.

Multi-dimensional NMR experiments reveal correlations between different nuclei, allowing for the step-by-step construction of the molecular skeleton. youtube.comipb.pt

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In N,N-Dimethyl-2-(p-tolylethynyl)aniline, COSY would be used to trace the connectivity of the protons on the aniline (B41778) and tolyl aromatic rings. For instance, cross-peaks would appear between adjacent protons on each ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹JCH coupling). youtube.com This is crucial for assigning the carbon signals of the aromatic rings and the methyl groups. It would show clear correlations between the N-methyl protons and their corresponding carbon signal, as well as the tolyl-methyl protons and its carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful technique for connecting different molecular fragments, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). ipb.pt For the title compound, HMBC would be critical for:

Confirming the position of the ethynyl (B1212043) group by showing a correlation from the N-methyl protons to the carbon atoms of the aniline ring, particularly the quaternary carbon C2.

Linking the two aromatic systems across the alkyne bridge. Correlations would be expected from the tolyl protons to the alkyne carbons, and potentially from the aniline protons to the alkyne carbons.

Verifying the substitution pattern on both rings.

The combined data from these experiments allow for the definitive assignment of every proton and carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for N,N-Dimethyl-2-(p-tolylethynyl)aniline

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| N(CH₃)₂ | ~2.7 | ~45 | Aniline C1, C2, C6 |

| Aniline-H | 7.0 - 7.5 | 115 - 150 | Alkyne Carbons, Other Aniline Carbons |

| Alkyne-C | - | ~90 | Tolyl Protons, Aniline Protons |

| Tolyl-H | 7.1 - 7.4 | 120 - 140 | Alkyne Carbons, Other Tolyl Carbons |

The structure of N,N-Dimethyl-2-(p-tolylethynyl)aniline suggests the possibility of restricted rotation (atropisomerism) around the C(aryl)-N bond due to steric hindrance from the bulky ortho-alkynyl substituent. This restricted rotation can make the two N-methyl groups diastereotopic, meaning they are chemically non-equivalent and would appear as two separate signals in the ¹H NMR spectrum at low temperatures. beilstein-journals.org

Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures. As the temperature is increased, the rate of rotation around the C-N bond increases. Eventually, the rotation becomes fast on the NMR timescale, and the two distinct methyl signals broaden, coalesce into a single broad peak, and finally sharpen into a single time-averaged signal. beilstein-journals.org By analyzing the spectra at the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational stability.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. sphinxsai.commdpi.com These two techniques are often complementary.

For N,N-Dimethyl-2-(p-tolylethynyl)aniline, the key vibrational modes would be:

Alkyne C≡C Stretch: A sharp, weak-to-medium intensity band is expected in the region of 2260-2100 cm⁻¹. The disubstituted nature of the alkyne might reduce its intensity in the IR spectrum, but it should be a strong signal in the Raman spectrum.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations within the two aromatic rings. sphinxsai.com

C-N Stretch: The aryl-nitrogen stretch for the dimethylamino group typically appears in the 1360-1250 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 2: Characteristic Vibrational Frequencies for N,N-Dimethyl-2-(p-tolylethynyl)aniline

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C≡C (Alkyne) | Stretch | 2260 - 2100 | Weak to Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Methyl) | Stretch | 2975 - 2850 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Strong |

| C-N (Aryl-Amine) | Stretch | 1360 - 1250 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

While standard mass spectrometry provides the molecular weight of a compound, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within 0.001 atomic mass units. This precision allows for the unambiguous determination of a molecule's elemental composition.

The molecular formula for N,N-Dimethyl-2-(p-tolylethynyl)aniline is C₁₇H₁₇N. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the calculated monoisotopic mass is 235.136124. An HRMS experiment would measure the molecular ion peak and compare the experimental mass to this calculated value. A match within a very small error margin (e.g., < 5 ppm) confirms the molecular formula and rules out other possible formulas with the same nominal mass.

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. For N,N-Dimethyl-2-(p-tolylethynyl)aniline, an X-ray crystal structure would unequivocally confirm the atomic connectivity and reveal the molecule's preferred conformation in the crystalline lattice. It would also provide precise measurements for the C≡C triple bond, the C-N bond, and the angles between the aromatic rings and the linear alkyne unit.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal, a phenomenon known as crystal packing. nih.gov This packing is governed by a variety of non-covalent intermolecular interactions. mdpi.com For N,N-Dimethyl-2-(p-tolylethynyl)aniline, the analysis of the crystal structure would likely reveal:

π-π Stacking: The electron-rich aniline and tolyl rings of adjacent molecules may stack on top of each other in an offset fashion to maximize attractive forces. The distances between the centroids of these rings are typically in the range of 3.3 to 3.8 Å.

C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic rings can interact with the π-electron clouds of the aromatic rings of neighboring molecules.

Understanding these interactions is crucial as they influence the material's bulk properties, such as melting point, solubility, and solid-state photophysical behavior. chemrxiv.org Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these diverse intermolecular contacts within the crystal lattice. nih.gov

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is determined by a combination of intramolecular forces (such as steric and electronic effects) and intermolecular forces (crystal packing effects). For an ortho-alkynyl-substituted N,N-dimethylaniline like N,N-Dimethyl-2-(p-tolylethynyl)aniline, single-crystal X-ray diffraction would be the definitive method to determine its solid-state conformation.

This analysis would reveal key structural parameters, including:

Bond Lengths and Angles: Particularly for the C≡C triple bond and the bonds connecting the aryl rings to the ethynyl linker.

Dihedral Angles: The twist between the aniline ring and the tolyl ring is a critical conformational feature. This angle is influenced by the steric hindrance between the N,N-dimethylamino group and the bulky tolylethynyl substituent at the ortho position, as well as by crystal packing forces.

Planarity: The analysis would determine the degree of planarity of the aniline and tolyl rings.

Pyramidalization at Nitrogen: The geometry of the nitrogen atom in the dimethylamino group (i.e., how much it deviates from a planar sp² hybridization) provides insight into its electronic interaction with the aniline ring.

In the absence of specific data, it can be hypothesized that significant steric repulsion between the ortho-substituents would force the aromatic rings out of co-planarity. This twisting would have important implications for the molecule's electronic properties.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The photophysical properties of N,N-Dimethyl-2-(p-tolylethynyl)aniline are dictated by its electronic structure, which is characterized by the electron-donating N,N-dimethylamino group and the π-conjugated system extending through the aniline ring, the ethynyl linker, and the tolyl group.

Electronic Absorption (UV-Vis Spectroscopy): The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the conjugated aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular conformation and the solvent environment. The key electronic transition would likely involve an intramolecular charge transfer (ICT) character, from the electron-rich dimethylaniline moiety (donor) to the tolylethynyl portion (acceptor/π-system). A twisted conformation, as suggested by potential steric hindrance, would likely affect the efficiency of this charge transfer, potentially leading to a blue-shift in the absorption maximum compared to a more planar analogue.

Emission (Fluorescence Spectroscopy): Upon excitation, the molecule is expected to exhibit fluorescence. The emission spectrum provides information about the electronic structure of the excited state. Key parameters that would be determined include:

Emission Maximum (λem): The wavelength at which the highest fluorescence intensity is observed.

Quantum Yield (ΦF): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τF): The average time the molecule spends in the excited state before returning to the ground state.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, would provide insight into the extent of geometric relaxation in the excited state. For molecules with ICT character, the emission properties are often highly sensitive to solvent polarity (solvatochromism).

A hypothetical data table for the photophysical properties of a related compound, illustrating the type of data that would be collected, is presented below.

Table 1: Illustrative Photophysical Data for a Generic Donor-π-Acceptor Tolan Derivative in Different Solvents

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| Hexane | 1.88 | 350 | 400 | 3882 | 0.85 |

| Toluene | 2.38 | 355 | 415 | 4550 | 0.70 |

| Dichloromethane | 8.93 | 365 | 450 | 5980 | 0.45 |

| Acetonitrile | 37.5 | 370 | 480 | 7100 | 0.20 |

Note: This table contains hypothetical data for illustrative purposes only and does not represent measured values for N,N-Dimethyl-2-(p-tolylethynyl)aniline.

Further experimental investigation is required to determine the specific conformational and photophysical characteristics of N,N-Dimethyl-2-(p-tolylethynyl)aniline.

Computational Chemistry and Theoretical Studies on N,n Dimethyl 2 P Tolylethynyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium to large-sized molecules. It is employed to study the electronic properties of N,N-Dimethyl-2-(p-tolylethynyl)aniline, providing a fundamental understanding of its structure and potential chemical behavior. DFT calculations on related substituted anilines and diphenylacetylene (B1204595) derivatives have proven to be reliable, suggesting that this approach is well-suited for the target molecule. researchgate.netresearchgate.netresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For N,N-Dimethyl-2-(p-tolylethynyl)aniline, this involves calculating the total energy of the molecule while varying its bond lengths, bond angles, and dihedral (torsion) angles until a minimum energy conformation is found.

Due to potential steric hindrance between the ortho-substituted N,N-dimethylamino group and the tolylethynyl moiety, the molecule is not expected to be perfectly planar. The key structural parameters of interest are the dihedral angles between the aniline (B41778) ring and the p-tolyl ring. A potential energy surface scan, where these dihedral angles are systematically varied and the energy is calculated at each step, would reveal the rotational barriers and identify the global minimum energy structure as well as other local minima. Studies on similarly substituted diphenylacetylene and aniline derivatives indicate that such molecules often adopt a twisted conformation to relieve steric strain. researchgate.net

Table 1: Illustrative Predicted Geometrical Parameters for the Optimized Structure of N,N-Dimethyl-2-(p-tolylethynyl)aniline This table presents expected values based on DFT calculations for analogous compounds.

| Parameter | Description | Expected Value |

| τ (Aniline-Ethynyl) | Dihedral angle of the ethynyl (B1212043) group relative to the aniline ring | ~1-5° |

| τ (Tolyl-Ethynyl) | Dihedral angle of the ethynyl group relative to the tolyl ring | ~1-5° |

| τ (Aniline-Tolyl) | Dihedral angle between the planes of the two aromatic rings | 30-60° |

| d (C≡C) | Bond length of the acetylene (B1199291) triple bond | ~1.21 Å |

| d (C-N) | Bond length of the aniline carbon to nitrogen | ~1.40 Å |

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its fundamental vibrational modes. materialsciencejournal.orgaip.orgmaterialsciencejournal.org Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C≡C triple bond, the C-N bond, or the bending of C-H bonds on the aromatic rings. Comparing these theoretical spectra with experimental data can help confirm the molecule's structure and assign its spectral bands. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption (UV-Visible) spectrum. researchgate.netju-journal.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax). Such calculations are invaluable for understanding the photophysical properties of π-conjugated systems like N,N-Dimethyl-2-(p-tolylethynyl)aniline. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in N,N-Dimethyl-2-(p-tolylethynyl)aniline This table presents expected frequency ranges for characteristic vibrational modes based on DFT calculations for similar molecules.

| Vibrational Mode | Assignment | Expected Frequency Range (cm⁻¹) |

| ν(C≡C) | Alkyne C≡C Stretch | 2200 - 2240 |

| ν(C-H)aromatic | Aromatic C-H Stretch | 3000 - 3100 |

| ν(C-N) | Aryl-Nitrogen Stretch | 1250 - 1350 |

| ν(C-H)aliphatic | Methyl C-H Stretch | 2850 - 2980 |

| δ(C-H)aromatic | Aromatic C-H Out-of-Plane Bend | 700 - 900 |

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org

For N,N-Dimethyl-2-(p-tolylethynyl)aniline, the electron-donating N,N-dimethylamino group is expected to cause the HOMO to be primarily localized on the aniline portion of the molecule. researchgate.net Conversely, the LUMO is likely distributed across the π-conjugated tolylethynyl system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, and it corresponds to the energy of the lowest electronic transition. researchgate.net

Table 3: Illustrative FMO Properties for N,N-Dimethyl-2-(p-tolylethynyl)aniline This table presents hypothetical energy values typical for such π-conjugated systems.

| Property | Description | Expected Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy gap (ELUMO - EHOMO) | 3.0 to 4.0 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. uni-muenchen.de It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For N,N-Dimethyl-2-(p-tolylethynyl)aniline, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the dimethylamino group due to its lone pair of electrons. scispace.com The π-electron clouds of the aromatic rings and the acetylene bond would also exhibit negative potential. rsc.orgrsc.orgresearchgate.net Positive potentials would likely be located on the hydrogen atoms. This map provides a clear, visual guide to the molecule's reactive sites. mdpi.com

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, other computational methods offer different balances of accuracy and speed.

Ab Initio methods , such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net They can offer higher accuracy than DFT for certain properties, such as non-covalent interactions or conformational energies, but at a significantly greater computational cost. researchgate.net For a molecule like N,N-Dimethyl-2-(p-tolylethynyl)aniline, MP2 could be used to refine the relative energies of different conformations previously identified by DFT. osti.gov

Semi-empirical methods , such as AM1, PM3, or ZINDO, are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. scispace.comncsu.edu While generally less accurate for geometries and energies, they can be very effective for rapidly screening large numbers of molecules or for calculating specific properties like electronic spectra (e.g., ZINDO/S). nih.govnii.ac.jpsapub.org These methods could be useful for preliminary conformational searches or for predicting the UV-Vis spectra of larger oligomers or related derivatives.

Molecular Dynamics Simulations for Solution-Phase Behavior

While the methods above typically model a molecule in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. researchgate.net An MD simulation would model N,N-Dimethyl-2-(p-tolylethynyl)aniline surrounded by a large number of explicit solvent molecules (e.g., water or an organic solvent) in a simulation box.

By calculating the forces between all atoms and solving the equations of motion over time, MD simulations can track the molecule's conformational changes, its movement (translation and rotation), and its specific interactions (like hydrogen bonding) with the surrounding solvent molecules. bohrium.com This provides a dynamic picture of how the solvent influences the molecule's structure and behavior, which is crucial for understanding its properties in a realistic chemical environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This approach is particularly valuable in medicinal chemistry and materials science for predicting the properties of novel compounds without the need for extensive experimental synthesis and characterization. nih.gov For compounds analogous to N,N-Dimethyl-2-(p-tolylethynyl)aniline, QSPR models can be developed to predict a range of properties, including but not limited to, thermodynamic stability, spectroscopic characteristics, and biological activity.

The development of a robust QSPR model involves several key steps. Initially, a dataset of structurally diverse but related compounds with experimentally determined properties is compiled. Molecular descriptors, which are numerical representations of the chemical information encoded within a molecule, are then calculated for each compound in the dataset. mdpi.com These descriptors can be categorized into several classes, such as constitutional, topological, geometric, and quantum-chemical descriptors.

For aniline and tolan derivatives, relevant descriptors might include:

Constitutional Descriptors: Molecular weight, number of specific atom types, and count of functional groups.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule, such as the Randić index or Balaban J index.

Quantum-Chemical Descriptors: Properties derived from quantum mechanical calculations, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges.

Once the descriptors are calculated, a mathematical model is constructed to relate these descriptors to the property of interest. Multiple Linear Regression (MLR) is a commonly employed statistical technique for this purpose, where the property is expressed as a linear combination of the most relevant descriptors. nih.gov Genetic algorithms are often used in conjunction with MLR to select the optimal subset of descriptors that result in the most predictive model. nih.gov

The predictive power and robustness of the developed QSPR model are evaluated through various validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the model's stability. nih.gov External validation, where the model is used to predict the properties of a set of compounds not used in the model development, provides a measure of its real-world predictive capability. unimore.it

An illustrative QSPR model for predicting a specific property (e.g., maximum absorption wavelength, λmax) of analogous aniline derivatives might take the following form:

λ_max = β₀ + β₁ ⋅ (Descriptor 1) + β₂ ⋅ (Descriptor 2) + ... + βₙ ⋅ (Descriptor n)

Where β₀ is the regression constant and β₁, β₂, ..., βₙ are the regression coefficients for each descriptor.

To demonstrate the application of QSPR modeling, consider a hypothetical dataset of analogous compounds with varying substituents on the aniline and tolyl rings. The following interactive table presents a simplified example of the data that would be used to develop a QSPR model for predicting a physicochemical property.

| Compound | Experimental Property (e.g., λmax) | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., Dipole Moment) | Descriptor 3 (e.g., HOMO Energy) |

| Analog 1 | 350 nm | 223.3 g/mol | 2.5 D | -5.8 eV |

| Analog 2 | 365 nm | 237.3 g/mol | 3.1 D | -5.7 eV |

| Analog 3 | 340 nm | 251.3 g/mol | 2.2 D | -5.9 eV |

| Analog 4 | 375 nm | 265.4 g/mol | 3.5 D | -5.6 eV |

By applying statistical methods to such a dataset, a predictive QSPR model can be established, enabling the rapid estimation of properties for newly designed analogs of N,N-Dimethyl-2-(p-tolylethynyl)aniline. nih.gov

Advanced Applications in Materials Science and Organic Electronics

Utilization as Building Blocks for π-Conjugated Systems

The presence of the ethynyl (B1212043) (alkyne) group in N,N-Dimethyl-2-(p-tolylethynyl)aniline makes it a valuable precursor for the construction of larger, extended π-conjugated systems. These systems are fundamental to the field of organic electronics due to their unique optical and charge-transport properties.

The ortho-alkynyl aniline (B41778) structure is a key synthon for creating complex aromatic and heteroaromatic structures through intramolecular cyclization reactions. While specific research detailing the conversion of N,N-Dimethyl-2-(p-tolylethynyl)aniline into specific PAHs is not extensively documented in publicly available literature, the general reactivity pattern of 2-alkynylbenzaldehydes and anilines suggests its potential in forming 2,3-disubstituted-1,2-dihydroisoquinolin-1-ylphosphonates, which are precursors to nitrogen-containing heteroaromatics. nih.gov The tolyl and dimethylamino groups would serve to functionalize the resulting polycyclic system, influencing its solubility, solid-state packing, and electronic properties. The synthesis of large, soluble PAHs is a significant area of research, with applications in creating new nanographenes and molecular wires. researchgate.net

N,N-Dimethyl-2-(p-tolylethynyl)aniline can serve as a monomer for the synthesis of functional polymers. The aniline moiety is a well-known component of polyaniline (PANI), a conducting polymer. nih.gov By incorporating the tolylethynyl group, the properties of the resulting polymer can be significantly modified. The bulky substituent can influence the polymer's solubility and morphology, while the extended π-conjugation can alter its electronic bandgap, affecting its color and conductivity.

Such functionalized polymers are of interest for applications in:

Organic Light-Emitting Diodes (OLEDs): The tailored electronic properties could make polymers derived from this monomer suitable as emissive or charge-transport layers in OLED devices.

Chemical Sensors: Polyaniline derivatives are known to be effective materials for chemical sensors due to changes in their properties upon interaction with various analytes. nih.gov The specific functional groups on polymers derived from N,N-Dimethyl-2-(p-tolylethynyl)aniline could impart selectivity and sensitivity to certain chemical species.

| Polymer Application | Potential Role of N,N-Dimethyl-2-(p-tolylethynyl)aniline Monomer |

| OLEDs | Modifies electronic bandgap for color tuning; enhances charge transport. |

| Sensors | Provides specific binding sites for analytes; alters conductivity upon exposure. nih.gov |

Integration into Fluorescent Probes and Photonic Devices

Role in the Synthesis of Specialty Dyes and Pigments

N,N-Dimethylaniline is a foundational precursor in the synthesis of many commercial dyes, including triarylmethane dyes like crystal violet. researchgate.net The core structure of N,N-Dimethyl-2-(p-tolylethynyl)aniline makes it a candidate for creating novel dyes and pigments. The extended conjugation provided by the tolylethynyl group would be expected to shift the absorption and emission spectra to longer wavelengths (a bathochromic shift), potentially leading to dyes with deeper and more intense colors compared to those derived from simpler anilines. Its derivatives could be used to synthesize azo dyes or other chromophores for applications in textiles, printing, and optical data storage.

Development of Catalytic Systems and Reagents based on its Framework

The aniline framework can be used to build more complex ligands for transition metal catalysis. The nitrogen atom can act as a coordination site, and the substituents on the aromatic ring can be modified to tune the steric and electronic properties of the resulting metal complex. Although research on catalytic systems derived specifically from N,N-Dimethyl-2-(p-tolylethynyl)aniline is limited, the synthesis of N-alkyl anilines is an area of significant catalytic research. researchgate.net Furthermore, aniline derivatives are common building blocks in the synthesis of reagents for various chemical transformations, including those used in pharmaceutical and agrochemical industries. nih.gov The specific structure of this compound could be leveraged to create specialized reagents for organic synthesis.

An exploration of "N,N-Dimethyl-2-(p-tolylethynyl)aniline" reveals a compound at the intersection of synthetic methodology, materials science, and advanced analytics. This article delves into the prospective research trajectories and untapped potential of this molecule, focusing on the design of novel analogues, its role in catalysis, and its applications in spectroscopy, computational chemistry, and emerging technologies.

Future Research Directions and Unexplored Avenues

The unique electronic and structural characteristics of N,N-Dimethyl-2-(p-tolylethynyl)aniline make it a compelling subject for future scientific inquiry. The following sections outline key areas where further research could yield significant advancements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-2-(p-tolylethynyl)aniline, and how can purity be validated?

- Methodology : Synthesis typically involves Sonogashira coupling between 2-iodo-N,N-dimethylaniline and p-tolylacetylene under palladium catalysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation should employ gas chromatography (GC) with flame ionization detection, as outlined in industrial standards for related aniline derivatives. Monomethylaniline and aniline impurities can be quantified using GC retention times and calibration curves .

Q. Which spectroscopic techniques are most effective for characterizing N,N-Dimethyl-2-(p-tolylethynyl)aniline?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the aromatic substituents and alkyne linkage. For example, the alkyne proton signal appears as a triplet in ¹H NMR due to coupling with adjacent carbons. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Diffuse reflectance UV-Vis spectroscopy can identify bathochromic shifts in frozen matrices, as observed in similar aniline derivatives .

Advanced Research Questions

Q. How can researchers address failed radical cyclization reactions involving N,N-Dimethyl-2-(p-tolylethynyl)aniline?

- Methodology : Radical cyclization failures may arise from steric hindrance or insufficient radical initiator efficiency. Systematic screening of initiators (e.g., K₂S₂O₈ vs. AIBN) and additives (e.g., tetrabutylammonium bromide) is recommended. Computational modeling (DFT) can predict transition states to identify steric bottlenecks. Alternative pathways, such as transition metal-catalyzed cyclization, should be explored .

Q. What mechanistic insights explain the role of Pd(II)/Cu(II) catalysts in domino difunctionalization of N,N-Dimethyl-2-(p-tolylethynyl)aniline?

- Methodology : The Pd(II) catalyst facilitates oxidative alkyne activation, while Cu(II) acts as a co-oxidant to regenerate Pd(0). Kinetic studies using in situ IR spectroscopy can track intermediate formation. Additives like pivalic acid enhance yields by stabilizing reactive intermediates. Oxygen scavenging experiments confirm molecular oxygen’s role as a terminal oxidant in C–H functionalization .

Q. How does freezing aqueous solutions affect the photochemical stability of N,N-Dimethyl-2-(p-tolylethynyl)aniline?

- Methodology : Frozen matrices induce bathochromic shifts (~10–15 nm) in UV-Vis spectra due to reduced solvation and altered π-π* transitions. Controlled freezing (slow vs. shock) and vapor deposition on ice grains can mimic environmental conditions. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes under cryogenic conditions .

Q. What computational strategies predict the reactivity of N,N-Dimethyl-2-(p-tolylethynyl)aniline in catalytic systems?

- Methodology : Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled using polarizable continuum models (PCM). Transition state analysis for Pd-catalyzed reactions identifies rate-limiting steps, such as oxidative addition or reductive elimination .

Data Contradiction and Optimization

Q. Why do conflicting results arise in the catalytic efficiency of N,N-Dimethyl-2-(p-tolylethynyl)aniline across studies?

- Methodology : Discrepancies often stem from solvent polarity, catalyst loading, or trace moisture. Design of experiments (DoE) using Box-Behnken models can optimize variables (e.g., temperature, catalyst/substrate ratio). Comparative kinetic profiling under inert vs. aerobic conditions clarifies oxygen’s role in side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.